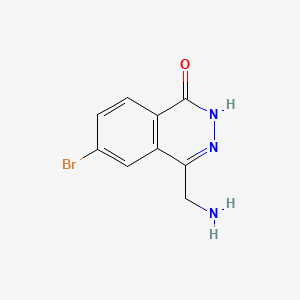
4-(Aminomethyl)-6-bromophthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-6-bromophthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family This compound is characterized by the presence of an aminomethyl group and a bromine atom attached to the phthalazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-bromophthalazin-1(2H)-one typically involves the bromination of phthalazine followed by the introduction of an aminomethyl group. One common method involves the reaction of phthalazine with bromine in the presence of a suitable solvent to yield 6-bromophthalazine. This intermediate is then reacted with formaldehyde and ammonia or a primary amine to introduce the aminomethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(Aminomethyl)-6-bromophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the hydrogenated phthalazine derivative.
Substitution: Formation of various substituted phthalazine derivatives depending on the nucleophile used.
科学研究应用
4-(Aminomethyl)-6-bromophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 4-(Aminomethyl)-6-bromophthalazin-1(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but lacks the bromine atom and phthalazine ring.
6-Bromophthalazine: Lacks the aminomethyl group.
4-(Aminomethyl)-2-bromopyridine: Similar in structure but has a pyridine ring instead of a phthalazine ring.
Uniqueness
4-(Aminomethyl)-6-bromophthalazin-1(2H)-one is unique due to the combination of the aminomethyl group and bromine atom on the phthalazine ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C9H8BrN3O |
|---|---|
分子量 |
254.08 g/mol |
IUPAC 名称 |
4-(aminomethyl)-6-bromo-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H8BrN3O/c10-5-1-2-6-7(3-5)8(4-11)12-13-9(6)14/h1-3H,4,11H2,(H,13,14) |
InChI 键 |
RUGUWWPGBXZMKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=NNC2=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















